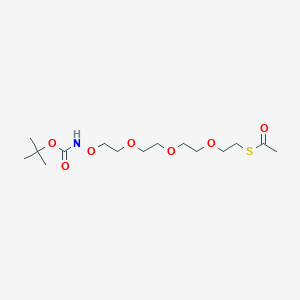

t-Boc-Aminooxy-PEG3-S-Ac

Beschreibung

Eigenschaften

Molekularformel |

C15H29NO7S |

|---|---|

Molekulargewicht |

367.5 g/mol |

IUPAC-Name |

S-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethyl] ethanethioate |

InChI |

InChI=1S/C15H29NO7S/c1-13(17)24-12-11-21-8-7-19-5-6-20-9-10-22-16-14(18)23-15(2,3)4/h5-12H2,1-4H3,(H,16,18) |

InChI-Schlüssel |

KINHJWISTPYJKQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)SCCOCCOCCOCCONC(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies for T Boc Aminooxy Peg3 S Ac: Strategic Chemical Transformations

Retrosynthetic Analysis and Precursor Synthesis for Aminooxy- and S-Acetyl-Protected PEG Moieties

A retrosynthetic analysis of t-Boc-Aminooxy-PEG3-S-Ac reveals two primary building blocks: a t-Boc protected aminooxy-PEG3 moiety and a source of the S-acetyl protected thiol. This disconnection suggests two main synthetic strategies: a linear approach, where one end of the PEG spacer is functionalized, followed by modification of the other end, or a convergent approach, where the two key fragments are synthesized separately and then joined.

The key precursors for these strategies are:

t-Boc-Aminooxy-PEG3-alcohol (or a derivative with a suitable leaving group): This precursor provides the t-Boc protected aminooxy functionality and the PEG3 spacer. It can be synthesized from commercially available triethylene glycol.

A thioacetylating agent: This reagent introduces the S-acetyl group, which protects the thiol functionality until its desired use. Potassium thioacetate (B1230152) is a commonly used reagent for this purpose. smolecule.comnih.gov

The synthesis of these precursors is foundational to the successful construction of the final molecule. For instance, t-Boc-Aminooxy-PEG3-alcohol can be prepared by reacting triethylene glycol with a suitable t-Boc-aminooxy containing reagent under conditions that favor monofunctionalization.

| Precursor Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |

| t-Boc-Aminooxy-PEG3-alcohol | C11H23NO6 | 265.3 | t-Boc-aminooxy, Hydroxyl |

| S-acetyl-PEG3-alcohol | C8H16O4S | 208.28 | S-acetyl, Hydroxyl |

| Potassium Thioacetate | C2H3KOS | 114.21 | Thioacetate |

Targeted Introduction of the tert-Butyloxycarbonyl (t-Boc) Protecting Group on the Aminooxy Precursor

The tert-butyloxycarbonyl (t-Boc) group is a widely used protecting group for amines and, in this case, the aminooxy functionality. Its key advantage is its stability under a wide range of conditions and its facile removal under mildly acidic conditions, which preserves the integrity of other functional groups in the molecule. broadpharm.combroadpharm.com

The introduction of the t-Boc group onto the aminooxy precursor, typically an aminooxy-PEG3-alcohol, is achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base. The base is crucial to deprotonate the aminooxy group, increasing its nucleophilicity to attack the carbonyl carbon of Boc₂O. The reaction is typically carried out in an appropriate organic solvent like dichloromethane (B109758) (DCM) or a mixture of solvents to ensure the solubility of all reactants. The selection of the base and reaction conditions is critical to achieve high yields and avoid side reactions.

Strategic S-Acetylation for Thiol Protection within the PEG Spacer

The thiol group is highly reactive and prone to oxidation, forming disulfides. To prevent this and other unwanted reactions during the synthesis and subsequent applications, it must be protected. The S-acetyl group serves as an effective protecting group for thiols. It is stable under various reaction conditions, including those used for the manipulation of the t-Boc group, and can be selectively removed under mild basic conditions, such as with sodium hydroxide (B78521) or thioglycolic acid, to reveal the free thiol. researchgate.netsigmaaldrich.comsigmaaldrich.com

The introduction of the S-acetyl group is typically achieved through a nucleophilic substitution reaction. A common method involves the reaction of a PEG derivative with a suitable leaving group, such as a tosylate, with a thioacetate salt like potassium thioacetate. smolecule.comnih.gov This Sₙ2 reaction proceeds with the displacement of the leaving group by the thioacetate anion, forming the desired thioester linkage.

Convergent and Linear Synthesis Approaches for Assembling the this compound Architecture

Linear Synthesis:

A plausible linear synthesis would start with t-Boc-Aminooxy-PEG3-alcohol. The terminal hydroxyl group would first be activated by converting it into a good leaving group, a common strategy being tosylation. google.com The alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534) to form t-Boc-Aminooxy-PEG3-tosylate. olemiss.edumdpi.com Subsequently, the tosylate is displaced by potassium thioacetate in a nucleophilic substitution reaction to yield the final product, this compound. smolecule.commdpi.com

Step 1: Tosylation t-Boc-Aminooxy-PEG3-OH + TsCl → t-Boc-Aminooxy-PEG3-OTs

Step 2: Thioacetylation t-Boc-Aminooxy-PEG3-OTs + KSAc → this compound

Convergent Synthesis:

| Synthesis Approach | Advantages | Disadvantages |

| Linear Synthesis | Simpler to plan and execute for smaller molecules. Fewer overall steps in the main reaction sequence. | Overall yield can be lower as it is the product of the yields of each sequential step. |

| Convergent Synthesis | Higher overall yields for complex molecules. Allows for parallel synthesis of fragments. Easier to purify intermediates. | May require more complex starting materials. The final coupling step can be challenging. |

Post-Synthetic Modifications and Considerations for Derivatization Precursors

The this compound molecule is designed for post-synthetic modifications. The two protecting groups, t-Boc and S-acetyl, can be selectively removed to unmask the reactive aminooxy and thiol functionalities, respectively.

The t-Boc group is typically removed under mild acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (DCM). creative-biolabs.com This exposes the aminooxy group, which can then react with aldehydes or ketones to form stable oxime linkages. medkoo.combroadpharm.com This reaction is highly specific and is widely used in bioconjugation to link the PEG spacer to proteins, peptides, or other molecules containing a carbonyl group.

The S-acetyl group is cleaved under basic conditions, for instance, with a solution of sodium hydroxide in an alcohol, to generate the free thiol. sigmaaldrich.comsigmaaldrich.com The resulting thiol is a potent nucleophile and can react with various electrophiles, such as maleimides, haloacetamides, and other thiols (to form disulfides), enabling another layer of specific conjugation. creative-biolabs.com

The ability to deprotect these groups sequentially allows for a controlled, stepwise conjugation of two different molecules to the PEG linker, making this compound a versatile tool in the construction of complex bioconjugates like antibody-drug conjugates (ADCs). axispharm.com

Reactivity and Mechanism of Orthogonal Functional Groups in T Boc Aminooxy Peg3 S Ac

Mechanism and Kinetics of Oxime Ligation from the Aminooxy Moiety of t-Boc-Aminooxy-PEG3-S-Ac

The aminooxy group is a powerful tool for chemoselective ligation, reacting specifically with aldehydes and ketones to form stable oxime bonds. biotium.comnih.gov This reaction is a cornerstone of bioconjugation due to its high specificity and the stability of the resulting linkage. axispharm.comnih.gov

The formation of an oxime bond is significantly influenced by the pH of the reaction medium. While the reaction can proceed at neutral pH, it is generally slow. researchgate.net Mildly acidic conditions, typically around pH 4-5, can accelerate the reaction rate. axispharm.comacs.org This is because the reaction mechanism involves a rate-limiting dehydration step of a tetrahedral intermediate, which is catalyzed by acid. nih.govscispace.com However, at very low pH, the aminooxy nucleophile can be protonated and rendered non-reactive. nih.gov

To overcome the slow reaction kinetics at physiological pH (around 7.4), which is often required for biological applications, various catalysts have been developed. diva-portal.org Aniline (B41778) and its derivatives are the most common nucleophilic catalysts for oxime ligation. diva-portal.orgresearchgate.net Aniline catalysis proceeds through the formation of a more reactive Schiff base intermediate with the carbonyl compound, which is then displaced by the aminooxy group. nih.gov Substituted anilines with electron-donating groups, such as p-phenylenediamine (B122844), have been shown to be even more effective catalysts than aniline itself, leading to significant rate enhancements at neutral pH. acs.org For instance, at pH 7, p-phenylenediamine was found to be a more efficient catalyst than aniline for oxime ligation. acs.org Other catalytic systems, including carboxylates, have also been shown to enhance the reaction rate with both aldehyde and ketone substrates at physiological pH. nih.gov

Table 1: Factors Influencing Oxime Ligation Kinetics

| Factor | Effect on Reaction Rate | Optimal Conditions/Catalyst Examples |

|---|---|---|

| pH | Rate increases under mildly acidic conditions. | pH 4.5 - 7.0 diva-portal.orgresearchgate.net |

| Catalyst | Significant rate enhancement, especially at neutral pH. | Aniline, p-phenylenediamine, Carboxylates acs.orgnih.gov |

The aminooxy group of this compound exhibits chemoselective reactivity towards aldehydes and ketones. biotium.comnih.gov This reaction can be carried out in a variety of solvents, including both aqueous and organic media, making it highly versatile. nih.govaxispharm.comresearchgate.net The polyethylene (B3416737) glycol (PEG) spacer in the molecule enhances its solubility in aqueous environments. broadpharm.combroadpharm.com

In general, aldehydes are more reactive electrophiles than ketones in oxime ligation reactions. researchgate.netnih.gov For example, a study comparing the reaction of an aminooxy compound with an aldehyde and a ketone showed over 90% conversion to the oxime product with the aldehyde, while only 40% conversion was observed with the ketone under the same conditions. nih.gov Aromatic aldehydes are also common substrates for these reactions. diva-portal.org The reaction proceeds efficiently in both organic solvents like DMSO and aqueous buffers. nih.govnih.gov The ability to perform the reaction in aqueous media at physiological pH is particularly advantageous for the modification of sensitive biological molecules. axispharm.comdiva-portal.org

Oxime bonds are known for their high stability, especially when compared to other imine-based linkages like hydrazones. axispharm.comnih.govscispace.com Under typical physiological conditions (pH 7.4, 37°C), oxime linkages are generally stable, making them suitable for in vivo applications. axispharm.comnih.gov Studies have shown that the rate of hydrolysis for oximes is significantly lower than for isostructural hydrazones. nih.govscispace.com For example, at a pD of 7.0, the hydrolysis rate constant for an oxime was found to be approximately 600-fold lower than that of a methylhydrazone. nih.govscispace.com

Despite their high stability, the formation of oxime bonds is a reversible process. nih.govscispace.com The reversal, or hydrolysis, of the oxime bond is catalyzed by acid and can be accelerated under specific conditions such as elevated temperatures and the presence of an excess of a competitive carbonyl compound or another aminooxy reagent. rsc.orgrsc.org This reversibility can be exploited in dynamic covalent chemistry for the creation of responsive materials. rsc.orgrsc.org However, in the context of most bioconjugation applications where stable linkages are desired, the slow kinetics of oxime bond cleavage under physiological conditions is a significant advantage. axispharm.comnih.gov One study demonstrated the slow reversibility of an oxime linkage by incubating it with a large excess of O-methylhydroxylamine; only a small percentage of the oxime-linked product was lost over 48 hours. nih.gov

Table 2: Comparative Stability of Oxime vs. Hydrazone Linkages

| Linkage Type | Relative Stability | Conditions for Cleavage |

|---|---|---|

| Oxime | High | Acidic pH, elevated temperature, excess competitive reagents nih.govrsc.orgrsc.org |

| Hydrazone | Moderate | Acidic conditions axispharm.comnih.gov |

Activation and Reactivity of the Thiol Group in this compound

The S-acetyl group on the thiol moiety of this compound serves as a protecting group, preventing its premature reaction. broadpharm.com Once deprotected, the resulting free thiol is a versatile functional group for various conjugation chemistries.

The S-acetyl group can be removed under mild conditions to generate a free thiol. acs.org A variety of reagents can be employed for this deprotection. Common methods involve basic conditions, such as treatment with sodium methoxide (B1231860) in methanol. researchgate.net Other effective reagents include hydrazine (B178648) hydrate, which can selectively deacetylate the thioacetate (B1230152) in minutes at room temperature. acs.org

More recently, biomimetic approaches using 2-aminothiols like cysteamine (B1669678) or L-cysteine in an aqueous buffer at pH 8 have been shown to be highly efficient, providing the deprotected thiol in as little as 30 minutes at room temperature. frontiersin.org Thioglycolic acid has also been utilized for thioester deprotection under mild aqueous conditions. researchgate.netfrontiersin.org The choice of deprotection strategy can be tailored to the specific substrate and the desired reaction conditions.

Table 3: Common Deprotection Reagents for S-Acetyl Groups

| Reagent | Conditions | Reference |

|---|---|---|

| Sodium Methoxide | Deoxygenated methanol, 0°C | researchgate.net |

| Hydrazine Hydrate | DMF, room temperature | acs.org |

| Cysteamine or L-cysteine | Aqueous buffer, pH 8, room temperature | frontiersin.org |

| Thioglycolic Acid | Aqueous buffer, pH 8, room temperature | researchgate.netfrontiersin.org |

Once the S-acetyl group is removed to reveal the free thiol, it can readily participate in a Michael addition reaction with electron-deficient alkenes, most notably maleimides. nih.gov This thiol-maleimide "click" reaction is widely used in bioconjugation to form stable thioether bonds. colab.wsrsc.org

The reaction mechanism can be initiated by either a base or a nucleophile. nih.govmdpi.com In the base-catalyzed pathway, a base deprotonates the thiol to form a thiolate anion, which is the active nucleophile that attacks the maleimide (B117702) double bond. nih.govmdpi.com The reaction rate is therefore dependent on the pH and the pKa of the thiol. nih.gov The reaction is generally faster at higher pH where the thiolate concentration is higher. mdpi.com The nucleophile-initiated pathway involves the addition of a nucleophilic catalyst, such as a phosphine, to the maleimide, which then facilitates the addition of the thiol. mdpi.com The choice of solvent also influences the reaction kinetics, with polar aprotic solvents like DMF and DMSO often accelerating the reaction by stabilizing the charged intermediates. mdpi.com The thiol-maleimide reaction is highly efficient and proceeds under physiological conditions with no by-products, making it an excellent choice for creating well-defined bioconjugates. nih.gov

Reactions with Other Sulfhydryl-Reactive Moieties (e.g., vinylsulfone, OPSS)

Once the acetyl group is removed from this compound to yield the free thiol, this sulfhydryl group can react with a variety of electrophilic partners. Among the most effective and widely used are vinylsulfones and orthopyridyl disulfides (OPSS). These reactions are favored in bioconjugation due to their high selectivity for thiols under mild, aqueous conditions, minimizing side reactions with other nucleophilic amino acid residues.

Reaction with Vinylsulfone:

The reaction between a thiol and a vinylsulfone proceeds via a Michael-type addition. nih.govacs.org The nucleophilic thiolate anion attacks the β-carbon of the vinyl group, which is rendered electrophilic by the strongly electron-withdrawing sulfone group. This results in the formation of a highly stable and irreversible thioether bond. researchgate.net A key advantage of this reaction is its pH-dependence; under mildly acidic to neutral conditions, the reaction is highly specific for thiols over amines. nih.gov At slightly alkaline pH, the reaction rate increases as the concentration of the more nucleophilic thiolate anion (RS⁻) rises. acs.orgacs.org This allows for tunable reactivity and high selectivity. The resulting thioether linkage is resistant to hydrolysis, providing a robust connection for bioconjugates. researchgate.net

Reaction with Orthopyridyl Disulfide (OPSS):

The reaction of a thiol with an orthopyridyl disulfide (OPSS) moiety is a thiol-disulfide exchange reaction. acs.orgnanosoftpolymers.com The thiol attacks one of the sulfur atoms in the disulfide bond of the OPSS reagent. This leads to the formation of a new, mixed disulfide bond between the target molecule and the linker, and the concomitant release of pyridine-2-thione. acs.orgacs.org The release of pyridine-2-thione is a significant advantage of this method, as it has a distinct UV absorbance, allowing the progress of the reaction to be monitored spectrophotometrically in real-time. acs.orgacs.org Unlike the reaction with vinylsulfone, the resulting disulfide bond is reversible. It can be cleaved under reducing conditions, such as in the presence of dithiothreitol (B142953) (DTT) or within the reducing environment of the cell cytoplasm. acs.orgrsc.org This feature is particularly useful for applications requiring the release of a conjugated molecule, such as drug delivery systems. rsc.org

| Feature | Thiol-Vinylsulfone Reaction | Thiol-OPSS Reaction |

| Reaction Type | Michael Addition nih.govacs.org | Thiol-Disulfide Exchange acs.orgnanosoftpolymers.com |

| Functional Group | Vinylsulfone | Orthopyridyl disulfide |

| Resulting Bond | Stable Thioether researchgate.net | Reversible Disulfide acs.org |

| Byproduct | None | Pyridine-2-thione (monitorable) acs.org |

| Optimal pH | Slightly alkaline for faster rate, but selective at neutral pH nih.govacs.org | Neutral |

| Bond Stability | Irreversible, stable to hydrolysis researchgate.net | Reversible, cleavable by reducing agents rsc.org |

Reactivity with Metal Surfaces for Surface Functionalization (e.g., gold)

The deprotected thiol group of this compound exhibits a strong affinity for certain metal surfaces, most notably gold. This reactivity is the foundation for the self-assembly of monolayers (SAMs) on gold surfaces, a critical technique in the development of biosensors, microarrays, and functionalized nanomaterials. researchgate.netmdpi.com

The interaction involves the chemisorption of the thiol onto the gold surface, leading to the formation of a strong and stable gold-thiolate (Au-S) bond. researchgate.net While the precise nature of this bond is complex, it is considered a covalent interaction with significant charge transfer. This process can occur through various methods, including the simple immersion of a gold substrate into a solution containing the thiol-functionalized molecule. mdpi.com For gold nanoparticles, functionalization can also be achieved through ligand exchange reactions, where the thiol displaces existing, more weakly bound ligands from the nanoparticle surface. researchgate.netacs.orgacs.org

The formation of a dense, organized monolayer is driven by the Au-S interaction and can be further stabilized by intermolecular forces between the adjacent PEG linkers. The PEG component of the linker serves a dual purpose: it enhances the water solubility of the molecule and acts as a spacer, projecting the terminal t-Boc-aminooxy group away from the gold surface. researchgate.net This orientation makes the aminooxy group accessible for subsequent, orthogonal conjugation reactions after deprotection. This two-step functionalization strategy—first anchoring via the thiol and then conjugating via the aminooxy group—is a powerful method for creating complex, multifunctional surfaces with precise control over the immobilized biomolecules. researchgate.net

| Parameter | Description |

| Metal Surface | Gold (Au) is the most common substrate. |

| Reactive Group | Thiol (-SH) |

| Resulting Bond | Gold-Thiolate (Au-S) researchgate.net |

| Mechanism | Chemisorption, Self-Assembled Monolayer (SAM) formation, Ligand Exchange mdpi.comacs.org |

| Key Advantage | Forms stable, well-ordered monolayers. acs.org |

| Application | Surface functionalization of gold nanoparticles, biosensors, and microarrays. researchgate.netmdpi.com |

Orthogonality Between Aminooxy and Thiol Reactivities: Design Principles for Selective Bioconjugation

Orthogonal chemistry refers to a set of highly specific and reliable reactions that can occur in the presence of each other, in the same reaction vessel, without any interference or cross-reactivity. nih.govfrontiersin.org The this compound linker is designed based on this principle, where the aminooxy and thiol groups exhibit mutually exclusive reactivities. acs.orgpsu.edu This orthogonality is fundamental to performing selective, multi-step bioconjugations. frontiersin.org

The aminooxy group (-ONH₂) reacts specifically and efficiently with aldehydes or ketones to form a stable oxime linkage. rsc.orgrsc.orgnih.gov This reaction, known as oxime ligation, proceeds under mild, slightly acidic to neutral aqueous conditions and is generally not affected by the presence of other nucleophiles, including thiols. rsc.orgrsc.org Conversely, the thiol group (-SH) does not react with aldehydes or ketones under these conditions. Its reactivity is directed towards specific electrophiles such as maleimides, vinylsulfones, or OPSS moieties. nih.govacs.orgacs.org

The design principles for achieving selective bioconjugation using this system rely on two key strategies:

Use of Protecting Groups: The "t-Boc" on the aminooxy group and the "S-Ac" on the thiol are crucial protecting groups. acs.org The Boc group is labile to mild acidic conditions, while the acetyl group on the sulfur is typically removed by a base (e.g., hydroxylamine (B1172632) or sodium hydroxide) or specific enzymes. This differential stability allows for the selective deprotection and reaction of one group while the other remains inert. For example, one can first deprotect and react the thiol group, and then subsequently remove the Boc group to expose the aminooxy group for a second, distinct conjugation step.

Control of Reaction Conditions: The inherent chemical nature of the functional groups dictates their reactivity under specific conditions. Oxime ligation is most efficient at a slightly acidic pH (around 4.5-6.5), whereas thiol-maleimide or thiol-vinylsulfone reactions are often performed at a slightly higher pH (around 6.5-7.5) to favor the more nucleophilic thiolate anion. nih.govrsc.org By carefully controlling the pH and choosing the appropriate reaction partners, one can selectively address either the aminooxy or the thiol group in a sequential manner, even if both were unprotected. frontiersin.org

This orthogonal approach allows for the precise and controlled assembly of complex biomolecular architectures. For instance, a protein could be attached to a surface via the thiol-gold interaction, followed by the attachment of a second molecule (like a peptide or a small molecule drug) to the exposed aminooxy group. psu.edu This level of control is essential for creating sophisticated diagnostic and therapeutic tools.

| Functional Group | Orthogonal Partner | Resulting Linkage | Key Reaction Conditions |

| **Aminooxy (-ONH₂) ** | Aldehyde/Ketone | Oxime | Mildly acidic to neutral pH (4.5-7.0) rsc.orgrsc.org |

| Thiol (-SH) | Maleimide | Thiosuccinimide Ether | Neutral pH (6.5-7.5) nih.gov |

| Vinylsulfone | Thioether | Neutral to slightly alkaline pH (7.0-8.5) nih.govacs.org | |

| Orthopyridyl Disulfide (OPSS) | Disulfide | Neutral pH (7.0-7.4) acs.org | |

| Gold Surface | Gold-Thiolate | N/A (direct chemisorption) researchgate.netmdpi.com |

Applications of T Boc Aminooxy Peg3 S Ac in Bioconjugation and Chemical Biology Research

Protein and Peptide Functionalization Utilizing t-Boc-Aminooxy-PEG3-S-Ac

The functionalization of proteins and peptides is a cornerstone of chemical biology research, enabling the development of therapeutic agents, diagnostic tools, and probes to study biological processes. This compound provides a powerful means to achieve this, offering multiple strategies for attaching this linker to proteins and peptides, thereby introducing new functionalities.

Site-Specific Covalent Modification of Proteins via Oxime Ligation

A key application of this compound lies in the site-specific modification of proteins through oxime ligation. This chemoselective reaction occurs between the aminooxy group (after deprotection of the Boc group) and an aldehyde or ketone moiety on a protein. This method is particularly valuable because aldehydes and ketones are generally absent in naturally occurring proteins, thus their introduction, either chemically or genetically, allows for highly specific labeling.

The process typically involves the introduction of a carbonyl group onto the target protein. This can be achieved through various methods, such as the periodate (B1199274) oxidation of N-terminal serine or threonine residues, or through the genetic incorporation of unnatural amino acids containing a ketone or aldehyde group. Once the carbonyl group is present, the deprotected aminooxy-PEG3-S-Ac can react to form a stable oxime bond. nih.gov This ligation is highly efficient and proceeds under mild, aqueous conditions, which are crucial for maintaining the protein's native structure and function. nih.govtu-dortmund.de The resulting conjugate will have a free thiol group after deprotection of the thioacetate (B1230152), which can then be used for further modifications.

A notable advantage of oxime ligation is its chemoselectivity, meaning the reaction specifically targets the desired functional groups without significant side reactions with other amino acid residues. nih.gov This precise control over the conjugation site is essential for creating homogeneous protein conjugates with defined properties, a critical factor in both therapeutic and diagnostic applications.

Targeted PEGylation of Peptides and Proteins for Research Studies

PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. This compound, with its short PEG3 linker, is primarily utilized in research settings to study the effects of PEGylation on a smaller scale or to introduce a hydrophilic spacer. broadpharm.comissuu.com

The hydrophilic nature of the PEG linker can enhance the solubility of hydrophobic peptides or proteins in aqueous environments, which is often a challenge in their handling and application. broadpharm.comreading.ac.uk The process of attaching this compound for PEGylation purposes follows the same principles of oxime ligation described previously. By introducing a carbonyl group at a specific site on a peptide or protein, the deprotected aminooxy-PEG3-S-Ac can be selectively conjugated. This targeted approach ensures that the PEG linker is attached at a predetermined location, minimizing the risk of interfering with the biomolecule's active site or other critical functional domains. acs.org

While the short PEG3 chain in this specific compound may not provide the same degree of steric shielding or prolonged circulation half-life as larger PEG polymers used in therapeutics, it serves as an invaluable tool for researchers to:

Increase the hydrophilicity of small peptides.

Introduce a flexible spacer arm between a biomolecule and another functional group (via the thiol).

Study the fundamental impact of localized PEGylation on protein conformation and activity.

| Feature | Description |

| Reagent | This compound |

| Key Functional Groups | Boc-protected aminooxy, PEG3 linker, Thioacetate |

| Primary Application | Targeted PEGylation for research |

| Mechanism | Oxime ligation with a carbonyl-containing peptide/protein |

| Benefit | Increased hydrophilicity and introduction of a spacer |

Strategies for Fragment Condensation and Assembly of Complex Biomacromolecules

The construction of large, complex biomacromolecules often relies on the ability to ligate smaller, synthetically accessible fragments in a controlled and efficient manner. The dual functionality of this compound makes it a valuable tool for such fragment condensation strategies.

One approach involves a sequential ligation strategy. For instance, a peptide fragment containing a carbonyl group can be reacted with the deprotected aminooxy end of the linker. The resulting conjugate, now bearing a thioacetate group, can be deprotected to reveal a thiol. This thiol can then participate in a second ligation reaction, such as native chemical ligation (NCL) with another peptide fragment that has a C-terminal thioester. This allows for the stepwise assembly of larger polypeptide chains.

Alternatively, the two reactive ends of the linker can be used to connect two different biomolecules. A protein modified with a carbonyl group can be conjugated to the aminooxy end, and a second molecule, such as another protein or a small molecule, can be attached via the thiol group. This "stitching" capability is fundamental to building complex architectures for various applications in chemical biology, including the creation of bispecific antibodies or multi-component protein assemblies. The chemoselective nature of the reactions at both ends of the linker ensures a high degree of control over the final product. acs.org

Engineering of Research Probes and Labels for Biomolecular Systems

The ability to attach probes and labels, such as fluorescent dyes, biotin, or affinity tags, to biomolecules is essential for their detection, visualization, and functional analysis. This compound serves as an effective linker for the engineering of such research probes.

The typical strategy involves first conjugating the probe or label to one end of the linker and then attaching the other end to the target biomolecule. For example, a fluorescent dye containing a maleimide (B117702) group can be reacted with the deprotected thiol of this compound. The resulting fluorescently-tagged linker, now possessing a Boc-protected aminooxy group, can be deprotected and subsequently ligated to a protein or peptide containing a carbonyl group.

This modular approach offers several advantages:

Flexibility: A wide variety of probes and labels can be attached to the linker.

Specificity: The use of orthogonal ligation chemistries (e.g., thiol-maleimide and oxime ligation) allows for precise control over the conjugation process.

Improved Properties: The hydrophilic PEG spacer can help to maintain the solubility and functionality of both the biomolecule and the attached label.

This methodology is instrumental in creating customized probes for a range of applications, including fluorescence microscopy, flow cytometry, and various in vitro and in vivo imaging techniques. diva-portal.org

Glycoconjugate Synthesis and Glycoscience Research

Glycoconjugates, molecules in which carbohydrates are linked to other chemical species like proteins or lipids, play crucial roles in numerous biological processes. The study of these molecules, known as glycoscience, often requires the synthesis of well-defined glycoconjugates.

Chemoselective Glycan Derivatization via Aminooxy Chemistry

This compound is a valuable reagent for the chemoselective derivatization of glycans. acs.org Many carbohydrates exist in equilibrium between a cyclic hemiacetal form and a small amount of the open-chain form, which contains a reactive aldehyde group. This aldehyde provides a handle for conjugation with aminooxy-functionalized molecules. researchgate.netresearchgate.net

The deprotected aminooxy group of the linker can react with the aldehyde of a reducing sugar to form a stable oxime linkage. nih.govbroadpharm.com This reaction is highly chemoselective and can be performed under mild aqueous conditions, which is crucial for preserving the often-delicate structures of complex carbohydrates. researchgate.net The resulting glycoconjugate will have a terminal thioacetate group, which can be deprotected to a thiol for further functionalization, such as immobilization on a surface for glycan array fabrication or conjugation to a carrier protein for immunological studies.

Development of Glyconanoparticles and Glycoarrays for Research Applications

The study of carbohydrate-mediated biological processes, such as cell recognition, adhesion, and signaling, often relies on multivalent presentations of glycans to mimic their natural arrangement on cell surfaces. Glyconanoparticles and glycoarrays are powerful tools for this purpose, and linkers like this compound play a crucial role in their construction. nih.govtandfonline.com The aminooxy functionality of this linker is particularly well-suited for conjugating glycans to nanoparticle surfaces.

In a typical strategy, the reducing end of an unprotected glycan can be oxidized to generate an aldehyde group. This aldehyde-bearing glycan can then be reacted with the deprotected aminooxy group of the linker to form a stable oxime bond. academie-sciences.fr The other end of the linker, the thiol group, can then be used to attach the glycan-linker conjugate to a gold nanoparticle surface, a common platform for glyconanoparticle synthesis. louisville.edu This approach allows for the creation of nanoparticles displaying a high density of specific glycans, which can then be used to study glycan-protein interactions with high sensitivity. rsc.org

Research has demonstrated the successful use of aminooxy-terminated polymer tethers for the generation of glyconanoparticles from unprotected glycans. jst.go.jp These studies highlight the efficiency of immobilizing glycans onto gold nanoparticles via aminooxy-bearing linkers. axispharm.com The resulting glyconanoparticles are valuable tools for investigating the cluster glycoside effect, where multivalent presentation of carbohydrates leads to a significant enhancement in binding affinity to their protein receptors. jst.go.jpaxispharm.com

| Feature | Description | Reference |

| Ligation Chemistry | Oxime bond formation between an aldehyde-functionalized glycan and an aminooxy-terminated linker. | academie-sciences.frjst.go.jp |

| Nanoparticle Core | Gold nanoparticles (AuNPs) are commonly used due to their stability and optical properties. | louisville.edunih.gov |

| Key Advantage | Allows for the use of unprotected glycans, simplifying the synthetic process. | jst.go.jp |

| Research Application | Studying multivalent glycan-protein interactions and the cluster glycoside effect. | jst.go.jpaxispharm.com |

Nucleic Acid Modification and Conjugation for Research Tools

The site-specific modification of nucleic acids with functional molecules such as fluorophores, biotin, or peptides is essential for developing diagnostic probes, therapeutic agents, and fundamental research tools. academie-sciences.fr Oxime ligation, facilitated by the aminooxy group of linkers like this compound, provides a highly efficient and chemoselective method for achieving such conjugations. academie-sciences.frnih.gov

A common strategy involves the introduction of an aldehyde group into the oligonucleotide sequence. This can be achieved by oxidizing the 3'-terminal ribose of an RNA molecule or by incorporating a modified nucleotide bearing an aldehyde functionality during solid-phase synthesis. academie-sciences.frwikipedia.org The deprotected aminooxy group of the linker can then react with this aldehyde to form a stable oxime bond, attaching the linker to the nucleic acid. nih.gov The thiol end of the linker is then available for further conjugation to other molecules of interest.

This method has been successfully used for the fluorescent labeling of oligonucleotides and for the synthesis of peptide-oligonucleotide conjugates. academie-sciences.frnih.gov The chemoselectivity of the oxime ligation is a major advantage, as it proceeds under mild, aqueous conditions and does not interfere with the other functional groups present in the nucleic acid or the peptide. nih.gov This allows for the construction of well-defined conjugates with high purity and yield.

| Parameter | Finding | Reference |

| Reaction | Chemoselective oxime ligation | nih.gov |

| Oligonucleotide Modification | Introduction of an aldehyde group at a specific site. | academie-sciences.frwikipedia.org |

| Linker Reactivity | The aminooxy group of the deprotected linker reacts with the aldehyde on the oligonucleotide. | academie-sciences.fr |

| Conjugation Efficiency | Good yields are achieved under mild, aqueous conditions without the need for protecting groups on the biomolecules. | nih.gov |

| Applications | Fluorescent labeling, synthesis of peptide-oligonucleotide conjugates, and anchoring to solid supports. | academie-sciences.fruniv-grenoble-alpes.fr |

Lipid Conjugation for Membrane Research and Vesicle Functionalization

The study of biological membranes and the development of functionalized vesicles, such as liposomes for drug delivery, often require the modification of lipids with polymers or other targeting moieties. mdpi.comnanocs.net The dual functionality of this compound makes it a suitable candidate for such applications, particularly through the reactivity of its thiol group.

A common strategy for functionalizing pre-formed liposomes involves the use of thiol-maleimide chemistry. acs.org In this approach, liposomes are prepared to include a certain percentage of lipids that are already conjugated to a maleimide group via a PEG spacer (e.g., DSPE-PEG-maleimide). acs.org The this compound linker can then be deprotected to expose its thiol group. This thiol-terminated linker, which could be pre-conjugated to a molecule of interest via its aminooxy end, can then react with the maleimide groups on the liposome (B1194612) surface to form a stable thioether linkage. researcher.life

This method allows for the covalent attachment of various molecules to the surface of lipid vesicles, enabling research into membrane protein interactions, cell targeting, and controlled drug release. mdpi.comacs.org The PEG spacer on both the lipid and the linker helps to maintain the stability and biocompatibility of the vesicles. pnas.org Research has shown that the efficiency of this thiol-maleimide conjugation on liposome surfaces can be high, leading to well-defined, functionalized vesicles. nih.govresearchgate.net

| Component | Description | Reference |

| Vesicle Component | Liposomes containing maleimide-functionalized lipids (e.g., DSPE-PEG-maleimide). | acs.org |

| Linker Preparation | The S-acetyl group on this compound is removed to generate a free thiol. | rsc.org |

| Conjugation Chemistry | Thiol-maleimide Michael addition to form a stable thioether bond. | researcher.lifelouisville.edu |

| Research Purpose | Surface functionalization of vesicles for targeted drug delivery and membrane studies. | mdpi.comacs.org |

Applications of T Boc Aminooxy Peg3 S Ac in Advanced Materials Science Research

Design and Fabrication of Hydrogel Materials with Tunable Properties

Hydrogels, which are three-dimensional networks of hydrophilic polymers, are extensively used in biomedical research due to their high water content and structural similarity to the natural extracellular matrix. nih.gov The compound t-Boc-Aminooxy-PEG3-S-Ac is particularly valuable in the synthesis of advanced hydrogels, offering multiple chemical handles to control network formation and properties.

Oxime-Crosslinked PEG Hydrogels for Research Applications

The aminooxy group of the linker is a key component for forming hydrogels through oxime ligation, a highly efficient and chemoselective "click" reaction. precisepeg.com After removing the Boc protecting group with a mild acid, the exposed aminooxy group readily reacts with aldehyde or ketone functionalities on other polymer chains, such as PEG-dialdehyde, to form stable oxime bonds. nih.govnih.gov This crosslinking reaction is notable for its ability to proceed under mild, aqueous conditions, making it suitable for encapsulating sensitive biological entities like cells. acs.orgrsc.org

Research has shown that the mechanical properties and gelation kinetics of oxime-crosslinked hydrogels can be precisely tuned. nih.gov For instance, the speed of gel formation and the final stiffness (storage modulus) of the hydrogel can be controlled by adjusting the pH and using catalysts like aniline (B41778). nih.govrsc.org This allows for the fabrication of hydrogels with a wide range of mechanical strengths, from soft gels that mimic brain tissue to stiffer structures comparable to cartilage, all from the same precursor materials. nih.gov

Table 1: Factors Influencing Oxime-Crosslinked Hydrogel Properties An interactive data table is available here: https://docs.google.com/spreadsheets/d/1_5T73y7Q89G43r4E1f9D2o8K7l6C5x4z7A9b8C2d1E0/edit?usp=sharing

| Parameter | Effect on Hydrogel | Research Finding |

|---|---|---|

| pH | Influences gelation rate and stiffness. | Acidic conditions (e.g., pH 4.5-6.0) accelerate oxime bond formation, leading to faster gelation and higher storage modulus compared to neutral pH (7.4). nih.govnih.govrsc.org |

| Catalyst (Aniline) | Accelerates gelation kinetics significantly. | The addition of an aniline catalyst can reduce gelation times from hours to seconds, enabling rapid in-situ hydrogel formation. nih.gov |

| Precursor Concentration | Affects final mechanical strength. | Higher weight percentages of polymer precursors result in denser networks and increased hydrogel stiffness. nih.gov |

Integration of Thiol-Reactive Components for Hydrogel Polymerization

The other end of the this compound linker contains a protected thiol group (S-Acetyl). After deprotection to reveal the free thiol (-SH), this group can participate in a variety of thiol-based "click" chemistry reactions for hydrogel polymerization. broadpharm.comsigmaaldrich.com Thiol-ene and thiol-maleimide reactions are common strategies where the thiol group reacts with polymers functionalized with alkenes (e.g., norbornene) or maleimides, respectively. nih.govmdpi.com

This dual functionality allows for the creation of multi-layered or patterned hydrogels. For example, an oxime-crosslinked hydrogel can be formed first. Then, the protected thiol groups can be deprotected and used for a secondary polymerization step, allowing researchers to introduce additional components or create complex structures within the initial hydrogel network. nih.gov This approach has been used to pattern peptides within a hydrogel matrix, creating spatially defined biochemical cues for tissue engineering research. nih.gov The kinetics of thiol-maleimide reactions are generally very fast but can be modulated by factors such as pH and the electronegativity of the crosslinker, providing another layer of control over the material's properties. nih.gov

Surface Functionalization of Nanomaterials and Substrates for Research

The ability to modify surfaces at the molecular level is fundamental to creating advanced materials for biosensing and studying biointerfaces. nih.gov The distinct reactive ends of this compound make it an ideal linker for attaching molecules to surfaces in a controlled and oriented manner.

Modification of Gold Nanoparticles and Monolayer-Protected Clusters

The thiol group has a strong, spontaneous affinity for gold surfaces, forming a stable self-assembled monolayer (SAM). creative-biolabs.com After deacetylation, the thiol end of the linker can be used to anchor it to gold nanoparticles (AuNPs) or monolayer-protected clusters (MPCs). nih.govnih.gov This process functionalizes the nanoparticle surface with a layer of PEG chains terminating in a protected aminooxy group. The PEG spacer itself helps to prevent non-specific protein adsorption and increases the solubility and stability of the nanoparticles in biological media. broadpharm.com

Once the nanoparticles are coated, the Boc protecting group can be removed, exposing the aminooxy groups on the surface. nih.gov These reactive sites are then available for "clicking" with aldehyde- or ketone-containing molecules, such as proteins, peptides, or carbohydrates, in a highly specific manner. nih.govlouisville.edu This strategy allows for the creation of multifunctional nanoparticles where the type and density of the attached biomolecules can be precisely controlled, which is essential for developing targeted diagnostic and therapeutic research tools. mdpi.comresearchgate.net

Creation of Functionalized Surfaces for Biosensing and Biointerface Research

The same principles used for nanoparticles apply to the functionalization of flat surfaces, such as gold-coated sensor chips or silicon wafers. rsc.orgacs.org By forming a SAM with the thiol end of this compound, a surface can be prepared that is resistant to non-specific binding while presenting reactive aminooxy groups for further modification. acs.org

This technique is highly valuable in biosensor development and biointerface research. For example, aldehyde-modified capture proteins or DNA probes can be specifically immobilized on the aminooxy-functionalized surface through oxime ligation. acs.org129.15.40 This oriented immobilization can enhance the performance of biosensors by ensuring that the active sites of the biomolecules are accessible for binding to their targets. whiterose.ac.uk Researchers have used this method to create micropatterned surfaces where different proteins are assembled in specific locations, enabling the study of cell-surface interactions at a microscopic level. acs.orgresearchgate.net

Table 2: Functional Groups of this compound and Their Roles in Surface Modification An interactive data table is available here: https://docs.google.com/spreadsheets/d/1J_k8r7pL6qH5n9x0Y2Z3v8B4a7F6c9d0E1g3H5i7J9k/edit?usp=sharing

| Functional Group | Role | Target Substrate/Molecule | Reaction Type |

|---|---|---|---|

| Thiol (-SH) | Surface Anchoring | Gold, Silver, Maleimides | Thiol-metal bonding, Thiol-maleimide addition creative-biolabs.com |

| Aminooxy (-ONH₂) | Biomolecule Conjugation | Aldehydes, Ketones | Oxime Ligation precisepeg.com |

| PEG3 Spacer | Increases solubility, reduces steric hindrance and non-specific binding. | Aqueous media, Biological fluids | N/A |

| Boc & Acetyl Groups | Protecting Groups | Temporarily blocks reactivity of aminooxy and thiol groups. | Removed by acid (Boc) or base (Acetyl) broadpharm.com |

Development of Biocompatible Coatings and Research Scaffolds

Creating materials that can safely interface with biological systems is a central goal of biomedical engineering. The components of this compound make it well-suited for developing biocompatible coatings and scaffolds for tissue engineering research. frontiersin.orgjenkemusa.com

The PEG component is widely recognized for its biocompatibility, low toxicity, and ability to resist protein fouling, which helps to minimize inflammatory responses when a material is introduced into a biological environment. frontiersin.org By using the linker to build up polymer networks, it is possible to create scaffolds that are inherently biocompatible.

The dual-functional nature of the linker allows for the fabrication of complex three-dimensional scaffolds. researchgate.net For instance, a base scaffold can be formed using one type of chemistry (e.g., oxime ligation), and then bioactive molecules, such as cell-adhesion peptides (e.g., RGD) or growth factors, can be tethered to the scaffold using the second functional group (e.g., thiol reaction). royalsocietypublishing.orgscholaris.ca This allows researchers to design "smart" scaffolds that not only provide structural support for cells but also present specific biological signals to guide cell behavior, such as adhesion, proliferation, and differentiation. nih.gov This level of control is critical for creating realistic in-vitro tissue models and for developing advanced scaffolds for regenerative medicine research. nih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | tert-butyloxycarbonyl-Aminooxy-PEG3-S-Acetyl |

| Polyethylene (B3416737) glycol | PEG |

| Aniline | |

| PEG-dialdehyde | |

| Norbornene | |

| Maleimide (B117702) | |

| Gold Nanoparticles | AuNPs |

| Monolayer-Protected Clusters | MPCs |

Analytical Methodologies for Characterization of Conjugates Derived from T Boc Aminooxy Peg3 S Ac

Spectroscopic Techniques for Confirming Oxime and Thioether Bond Formation (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are invaluable for providing direct evidence of covalent bond formation by detecting changes in the local chemical environment of the atoms involved in the linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for the structural elucidation of the oxime ether bond formed from the aminooxy group. The formation of the C=N-O linkage results in characteristic chemical shifts for nearby protons and carbons. For instance, the reaction of an aminooxy group with an aldehyde yields an oxime ether with protons adjacent to the C=N bond appearing in a distinct region of the ¹H NMR spectrum. nih.govkyushu-u.ac.jp Studies have demonstrated that monitoring the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the oxime protons can confirm the reaction's progress and completion. core.ac.ukbeilstein-journals.org The stereochemistry of the oxime ether (E/Z isomers) can also be investigated using NMR, as the different spatial arrangements of the substituents result in unique sets of chemical shifts. acs.org

Infrared (IR) Spectroscopy IR spectroscopy is particularly useful for identifying the presence of specific functional groups. The formation of a thioether (C-S-C) linkage can be monitored, although its absorption is often weak and can be difficult to discern in complex biomolecules. However, the disappearance of the thiol (S-H) stretching band (typically around 2550 cm⁻¹) provides indirect evidence of thioether bond formation. More definitively, the IR spectrum can confirm the presence of other key functional groups within the conjugate. For example, the C=N stretching vibration of the oxime group and the characteristic ether (C-O-C) stretches from the PEG linker (around 1100 cm⁻¹) can be identified. mdpi.comresearchgate.netnih.gov

UV-Vis Spectroscopy UV-Vis spectroscopy is a widely used technique for monitoring the progress of conjugation reactions, especially when one of the components is a chromophore. wikipedia.org The formation of an oxime or thioether bond can lead to a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity of the chromophore, which can be tracked over time to determine reaction kinetics. nih.govresearchgate.net For example, if the t-Boc-Aminooxy-PEG3-S-Ac linker is used to conjugate a chromophore-labeled molecule, the change in the electronic environment upon bond formation can be readily detected. researchgate.netsolubilityofthings.com This method is often used in conjunction with chromatography for quantitative analysis.

| Technique | Principle | Application in Characterization | Typical Findings |

| ¹H NMR | Measures the magnetic environment of protons. | Confirms oxime ether bond formation. | Disappearance of aldehyde proton signal; appearance of new signals for oxime protons (typically 6.5-8.5 ppm). nih.govcore.ac.uk |

| IR | Measures the vibrational frequencies of bonds. | Detects the presence/absence of key functional groups. | Disappearance of S-H stretch (~2550 cm⁻¹); presence of C-O-C stretch from PEG (~1100 cm⁻¹). mdpi.comnih.gov |

| UV-Vis | Measures the absorption of UV and visible light. | Monitors reaction progress and quantifies conjugation. | Shift in λmax or change in absorbance upon bond formation if a chromophore is present. nih.govresearchgate.net |

Mass Spectrometry-Based Characterization of Functionalized Biomolecules and Materials (e.g., MALDI-TOF, ESI-MS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight of the final conjugate, providing definitive confirmation of a successful reaction.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS MALDI-TOF MS is frequently used for the analysis of large biomolecules like PEGylated proteins. walshmedicalmedia.com It provides the average molecular weight of the conjugate, allowing for the determination of the degree of modification (i.e., the number of linker molecules attached to the biomolecule). researchgate.netresearchgate.net Upon successful conjugation of a biomolecule with a partner via the this compound linker, the MALDI-TOF spectrum will show a mass increase corresponding to the mass of the linker plus the attached molecule. The technique is also effective in assessing the heterogeneity of the product, revealing the distribution of species with different numbers of attached PEGs. covalx.comcreative-proteomics.com

Electrospray Ionization (ESI) MS ESI-MS is another powerful technique, often coupled with liquid chromatography (LC/MS), for the characterization of conjugates. enovatia.com It is known for its high accuracy and ability to analyze complex mixtures. creative-proteomics.com For conjugates derived from this compound, ESI-MS can confirm the exact mass of the final product with high resolution, verifying the covalent attachment. researchgate.net The technique is sensitive enough to distinguish between different conjugated forms and can be used to identify the sites of modification through peptide mapping experiments, where the conjugated protein is digested and the resulting peptides are analyzed. enovatia.comnih.gov

| Technique | Principle | Application in Characterization | Typical Findings |

| MALDI-TOF MS | Soft ionization of large molecules embedded in a matrix. | Determines average molecular weight and degree of conjugation for large biomolecules. | A mass spectrum showing peaks corresponding to the unmodified biomolecule and one or more conjugated species, each separated by the mass of the added moiety. researchgate.netnih.gov |

| ESI-MS | Creates ions from macromolecules in solution. | Provides high-resolution mass data for conjugates and is often coupled with LC for purity analysis. | A deconvoluted mass spectrum showing a precise mass for the conjugate that matches the theoretical value. researchgate.netnih.gov |

Chromatographic Separations for Purification and Purity Assessment (e.g., HPLC, GPC)

Chromatography is indispensable for both the purification of the final conjugate and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) HPLC, particularly reversed-phase HPLC (RP-HPLC), is a high-resolution technique used to separate the desired conjugate from unreacted starting materials, reagents, and reaction byproducts. phenomenex.com The increased hydrophobicity or altered polarity resulting from the conjugation allows for effective separation. rsc.org The purity of the final product is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. nih.gov HPLC methods are robust and can be scaled up for preparative purification. nih.govniscpr.res.in

| Technique | Principle | Application in Characterization | Typical Findings |

| HPLC | Separation based on differential partitioning between a mobile and stationary phase. | Purifies the conjugate and assesses its purity. | A chromatogram showing a distinct peak for the conjugate, well-separated from starting materials and impurities. Purity often exceeds 95%. nih.govnih.gov |

| GPC/SEC | Separation based on molecular size (hydrodynamic volume). | Confirms increase in molecular size upon conjugation and removes aggregates. | An elution profile where the conjugate appears at an earlier retention time compared to the unconjugated starting molecule. researchgate.netnih.gov |

Electrophoretic Methods for Conjugate Analysis (e.g., SDS-PAGE)

Electrophoretic techniques separate molecules based on their size and charge, providing a visual assessment of the conjugation outcome, especially for protein conjugates.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) SDS-PAGE is a standard and widely available method for analyzing protein conjugates. iosrjournals.org Proteins are denatured and coated with the negatively charged SDS detergent, causing them to migrate through the polyacrylamide gel based primarily on their molecular weight. A successful conjugation with the this compound linker and a binding partner will result in an increase in the molecular weight of the protein. This is observed as a band shift on the gel, with the conjugated protein migrating slower than the unmodified protein. researchgate.net However, PEGylated proteins can behave anomalously on SDS-PAGE, often migrating as broad bands and appearing larger than their actual molecular weight would suggest due to the hydrodynamic properties of the PEG chain. nih.govnih.gov Despite this, it remains a valuable qualitative tool for confirming modification. researchgate.net For better resolution, native PAGE, which separates proteins based on both size and charge under non-denaturing conditions, can be a useful alternative. nih.gov

| Technique | Principle | Application in Characterization | Typical Findings |

| SDS-PAGE | Separation of denatured proteins by mass in an electric field. | Visual confirmation of increased molecular weight of protein conjugates. | A new, higher molecular weight band appears for the conjugate compared to the unmodified protein. Bands may be broad or "smeared". nih.govresearchgate.net |

| Native PAGE | Separation of proteins in their native state by size and charge. | Provides better resolution for PEGylated proteins by avoiding SDS interaction. | Sharper bands and differential migration of unmodified and various conjugated species. nih.gov |

Advanced Imaging Techniques for Visualization of Modified Systems (e.g., Fluorescence Microscopy for labeled conjugates)

When a conjugate is designed for applications in biological systems, imaging techniques are crucial for visualizing its localization and behavior.

Fluorescence Microscopy If the this compound linker is used to attach a fluorescent dye to a biomolecule or nanoparticle, fluorescence microscopy can be used to visualize the resulting conjugate. This is particularly powerful for cellular imaging applications. wustl.edu For example, a protein conjugated to a fluorophore can be tracked as it is internalized by cells, providing information on its uptake mechanism and subcellular localization. researchgate.net Confocal microscopy, a specialized form of fluorescence microscopy, allows for the acquisition of high-resolution, three-dimensional images of the labeled conjugate within cells or tissues, minimizing out-of-focus light and providing clear visualization. biorxiv.orgresearchgate.net This technique is essential for validating the targeting capabilities of conjugates designed for diagnostic or therapeutic purposes. nih.gov

| Technique | Principle | Application in Characterization | Typical Findings |

| Fluorescence Microscopy | Uses fluorescence and phosphorescence to generate an image. | Visualizes the location of fluorescently labeled conjugates in biological systems (e.g., cells, tissues). | Images showing the distribution of fluorescence, indicating the localization of the conjugate (e.g., on the cell surface, within the cytoplasm). researchgate.netbiorxiv.org |

Future Research Directions and Emerging Paradigms for Aminooxy Peg Thiol Linkers

Development of Next-Generation Orthogonal Linkers with Enhanced Reactivity and Selectivity

The quest for truly bioorthogonal reactions—those that proceed with high efficiency and selectivity in a biological environment without interfering with native processes—is a central theme in chemical biology. While the oxime ligation (from the aminooxy group) and thiol-maleimide reactions are robust, next-generation strategies are emerging with significantly faster kinetics and unique activation mechanisms. researchgate.neteurjchem.comru.nl

A key area of development is the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles like trans-cyclooctenes (TCOs). ru.nlaxispharm.com This reaction boasts second-order rate constants that are orders of magnitude higher than many traditional bioorthogonal reactions, enabling efficient labeling at very low concentrations. ru.nl Researchers are developing novel TCO and tetrazine derivatives to further tune reactivity and stability, including systems for rapid and complete cleavage of linker-payload conjugates. axispharm.comgoogle.com Another promising avenue is the strain-promoted alkyne-nitrone cycloaddition (SPANC), which offers rapid kinetics and high biocompatibility, making it suitable for applications like live-cell imaging and prodrug activation. acs.org

Future linkers based on the t-Boc-Aminooxy-PEG3-S-Ac scaffold might incorporate these hyper-reactive moieties. For instance, replacing the thiol or aminooxy group with a tetrazine or a strained alkyne could create linkers for multi-step, orthogonal labeling schemes where different components can be introduced with temporal control. eurjchem.com Light-activated reactions also represent a new frontier, providing spatiotemporal control over conjugation by using light to generate highly reactive intermediates from stable precursors. chimia.ch The development of linkers that can be activated by visible light is particularly important for minimizing phototoxicity in living systems. chimia.ch

| Bioorthogonal Reaction | Typical Reactants | Key Advantages | Potential Applications |

|---|---|---|---|

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide (B81097) and Strained Alkyne | High selectivity, copper-free. researchgate.net | Imaging, protein labeling. researchgate.net |

| Tetrazine Ligation (iEDDA) | Tetrazine and Trans-cyclooctene (TCO) | Extremely fast reaction rates. ru.nlaxispharm.com | Live-cell imaging, targeted drug delivery. researchgate.neteurjchem.com |

| Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Nitrone and Strained Alkyne | Rapid kinetics, high biocompatibility. acs.org | Biomolecular labeling, prodrug activation. acs.org |

| Oxime Ligation | Aminooxy and Aldehyde/Ketone | High stability of the resulting oxime bond. nih.govprecisepeg.com | Protein labeling, hydrogel formation. researchgate.netprecisepeg.com |

Integration of this compound in Multi-Component Bioorthogonal Ligation Systems

The complexity of biological systems often requires the simultaneous tracking or modification of multiple components. This necessitates the use of several mutually orthogonal ligation reactions. Linkers like this compound are well-suited for these multi-component systems due to their dual, distinct functionalities. After deprotection, the aminooxy group can react with an aldehyde or ketone, while the thiol group can react with a maleimide (B117702) or haloacetyl group. nih.gov

A key strategy involves creating heterotrifunctional or branched linkers where a central core, such as a PEG scaffold, is functionalized with multiple, orthogonal reactive handles. For example, a linker could contain an aminooxy group for oxime ligation, an azide for click chemistry, and a thiol for maleimide chemistry. broadpharm.cominterchim.fr This allows for the sequential or simultaneous attachment of different molecules—such as a targeting ligand, an imaging agent, and a therapeutic payload—onto a single scaffold.

Researchers have developed bifunctional linkers that combine oxime ligation with strain-promoted azide-alkyne cycloaddition (SPAAC) chemistry. acs.org This approach enables the site-specific engineering of synthetic glycoproteins by first attaching a sugar to the linker via the aminooxy group and then conjugating the entire glycan-linker construct to an azide-modified protein. acs.org Similarly, the aminooxy-PEG-thiol backbone of this compound could be integrated into systems for creating antibody-drug conjugates (ADCs) where the antibody is attached at one end and multiple drug molecules are attached via a branched PEG structure at the other. broadpharm.com This modularity is crucial for building complex, multifunctional biomaterials and therapeutic constructs.

Exploration of Novel Catalytic Systems for Accelerated Bioconjugation at Physiological Conditions

A significant challenge for in vivo bioconjugation is achieving rapid reaction rates at physiological pH (around 7.4) and temperature. chimia.ch The oxime ligation, for instance, proceeds optimally at an acidic pH of 4-5, which is unsuitable for most biological applications. acs.org Consequently, a major research focus is the development of catalysts that can accelerate these reactions under neutral, physiological conditions. chemrxiv.org

Aniline (B41778) and its derivatives have been identified as effective nucleophilic catalysts for oxime formation. nih.gov Studies have shown that p-substituted anilines with electron-donating groups are superior catalysts at pH 7. acs.org For example, p-phenylenediamine (B122844) at a low concentration (2 mM) can increase the rate of protein PEGylation via oxime ligation by 120-fold compared to the uncatalyzed reaction at pH 7, and is 19-fold faster than the equivalent aniline-catalyzed reaction. acs.org Other scaffolds, such as 2-aminophenols and 2-(aminomethyl)benzimidazoles, have also been reported as effective catalysts for hydrazone and oxime formation at neutral pH. acs.org

Beyond small molecule organocatalysts, researchers are exploring metal-based catalysts for other bioorthogonal reactions. nih.gov Ruthenium and copper catalysts, for example, can promote cycloaddition and cleavage reactions. nih.gov A key challenge is mitigating the toxicity of these metals, which is being addressed by designing protective ligands or encapsulating the catalysts in nanoreactors that can be activated in situ at a target site. nih.govmorressier.com The development of such catalytic systems will be crucial for translating the use of linkers like this compound into live cells and whole organisms, enabling real-time imaging and targeted therapy. chemrxiv.org

| Catalyst Type | Target Reaction | Advantage at Physiological pH | Reference Example |

|---|---|---|---|

| Aniline | Oxime/Hydrazone Ligation | Accelerates reaction rate at neutral pH. | Peptide conjugation. |

| p-Phenylenediamine | Oxime Ligation | Highly effective at low mM concentrations at pH 7. acs.org | Protein PEGylation. acs.org |

| 2-(Aminomethyl)benzimidazole | Oxime/Hydrazone Ligation | Effective with challenging aryl ketone substrates. acs.org | Small molecule ligation. acs.org |

| Ruthenium Complexes | Olefin Metathesis | Maintains high activity in aqueous media. nih.gov | In vivo catalysis. nih.gov |

Advanced Methodologies for Site-Specific Conjugation in Complex Biological Milieus

Achieving site-specific modification of a target biomolecule within the complex environment of a living cell is the ultimate goal of bioconjugation. core.ac.uk Traditional chemical methods that target reactive amino acid side chains like lysine (B10760008) often result in heterogeneous products, as these residues are abundant on protein surfaces. nih.gov Advanced methodologies are being developed to overcome this by exploiting unique enzymatic or genetic tools to introduce specific reactive handles onto a protein of interest. nih.govrsc.org

One powerful approach is the use of enzymes that recognize specific peptide sequences. nih.govacs.org For example, Sortase A, a transpeptidase from Staphylococcus aureus, can be used to label cell surface proteins that have been genetically tagged with a short recognition sequence (e. g., LPETGG). nih.gov This allows for the covalent attachment of a probe or linker, equipped with a corresponding N-terminal triglycine (B1329560) motif, to a precise location on the protein. nih.gov Similarly, transglutaminases can be used to create stable linkages to specific glutamine residues. nih.gov

Another strategy involves expanding the genetic code to incorporate unnatural amino acids (UAAs) containing bioorthogonal functional groups (e.g., an azide, alkyne, or keto group) at any desired position in a protein's sequence. core.ac.ukmdpi.com A linker like this compound could then be used to react specifically with a protein containing a UAA with a keto group, enabling precise, site-specific attachment. mdpi.com Other methods include the chemo-enzymatic modification of the conserved glycans on antibodies or exploiting the unique reactivity of N-terminal amino acids. nih.govnih.gov These advanced techniques provide the precision needed to construct well-defined bioconjugates, such as antibody-drug conjugates with a homogenous drug-to-antibody ratio, for therapeutic and diagnostic applications. nih.gov

Computational Chemistry and Modeling for Rational Design of Related Linker Systems

The rational design of next-generation linkers is increasingly being guided by computational chemistry and molecular modeling. nih.govnih.gov These tools allow researchers to predict the properties and reactivity of new linker designs before undertaking complex and costly synthesis. By understanding the underlying mechanisms of bioorthogonal reactions, scientists can fine-tune linker structures to optimize performance. nih.gov

Density Functional Theory (DFT) is a powerful method used to study the electronic structure of molecules and model reaction pathways. nih.govnih.gov It can be used to calculate the energy barriers of cycloaddition reactions, providing insights into reaction rates and helping to design more reactive alkynes or tetrazines without compromising their stability. nih.gov For instance, distortion/interaction analysis can decompose the energy barrier into components related to the energy required to distort the reactants into their transition-state geometries and the interaction energy between them, guiding the design of reactants with improved reactivity. nih.gov

Molecular dynamics (MD) simulations are used to model the behavior of linkers and their conjugates in a biological environment. nih.gov For PEG linkers, MD simulations can predict how the PEG chain will affect the stability, solubility, and conformation of a conjugated protein. nih.gov These simulations can help determine the optimal PEG length to provide sufficient flexibility and shielding from enzymatic degradation while avoiding interference with the protein's function. nih.govresearchgate.net By combining these computational approaches, researchers can move beyond trial-and-error and adopt a rational design strategy to create novel aminooxy-PEG-thiol linkers with tailored pharmacokinetic profiles, enhanced stability, and superior conjugation efficiency. nih.gov

Q & A

Q. What are the standard protocols for synthesizing and characterizing t-Boc-Aminooxy-PEG3-S-Ac?

- Methodological Answer : Synthesis typically involves sequential protection/deprotection steps. The t-Boc group is introduced to protect the aminooxy functionality, followed by PEG3 spacer conjugation and thiol acetylation (S-Ac). Characterization requires:

- HPLC for purity assessment (>95% recommended).

- NMR (¹H, ¹³C) to confirm structural integrity, focusing on PEG3 spacer protons (δ 3.5–3.7 ppm) and t-Boc tert-butyl signals (δ 1.4 ppm).

- Mass Spectrometry (MS) to verify molecular weight (expected [M+H]+: ~423 Da).

Ensure anhydrous conditions during synthesis to prevent hydrolysis of the S-Ac group .

Q. How is this compound applied in site-specific bioconjugation?

- Methodological Answer : The compound enables dual-functional conjugation:

- Aminooxy Group : Reacts with ketones/aldehydes under mild acidic conditions (pH 4.5–5.5) to form stable oxime bonds.

- Thiol Group (post deprotection): Reacts with maleimide or iodoacetyl groups at neutral pH (7.0–7.5).

Example workflow:

Deprotect S-Ac using hydroxylamine (10 mM, pH 7.0, 1 hr).

Conjugate aminooxy to a ketone-modified antibody.

React thiol with maleimide-functionalized fluorophore.

Optimize molar ratios (1:3–1:5 linker:target) to minimize cross-linking .

Q. What are the storage and stability considerations for This compound?

- Methodological Answer :

- Store at –20°C under inert gas (argon) to prevent oxidation and moisture ingress.

- Stability tests show <5% degradation over 6 months when stored lyophilized.

- Avoid freeze-thaw cycles: Reconstitute in anhydrous DMSO (10 mM stock) and aliquot.

- Monitor pH during aqueous use (optimal range: 6.0–7.5) to prevent premature deprotection .

Advanced Research Questions

Q. How to design experiments to evaluate this compound conjugation efficiency under varying pH and temperature conditions?

- Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome):

- Population : Protein-ligand systems (e.g., antibody-drug conjugates).

- Intervention : Vary pH (4.5–7.5) and temperature (4–37°C).

- Comparison : Control reactions with non-PEGylated linkers.

- Outcome : Quantify conjugation yield (HPLC/MS) and stability (SDS-PAGE).

Use a factorial design (2×4 matrix) to assess interactions between variables. Include triplicates to validate reproducibility .

Q. How to resolve contradictions in reported reactivity of the aminooxy group with aldehydes?

- Methodological Answer : Discrepancies often arise from:

- Buffer Composition : Aniline catalysis (10 mM) enhances reaction rates at pH 4.5 but may denature proteins.

- Steric Hindrance : Bulky targets (e.g., glycoproteins) require extended reaction times (24–48 hrs).

Systematic approach:

Replicate conflicting studies with standardized buffers (e.g., sodium acetate vs. PBS).

Perform kinetic assays (UV-Vis monitoring at 250 nm for oxime formation).

Use computational docking (e.g., AutoDock) to model steric effects.

Cross-validate findings with orthogonal techniques like SPR or ITC .

Q. What strategies optimize the orthogonal reactivity of aminooxy and thiol groups in multi-step conjugations?

- Methodological Answer :

- Sequential Deprotection : Use TCEP (1 mM, pH 6.5) to reduce disulfide bonds post-aminooxy conjugation without affecting oxime bonds.

- Spatiotemporal Control : Introduce photo-cleavable groups (e.g., NVOC) on thiols to enable light-activated deprotection.

- Kinetic Trapping : Quench unreacted aminooxy groups with hydroxylamine before thiol activation.

Validate using LC-MS/MS to track intermediate species and ensure no cross-reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.